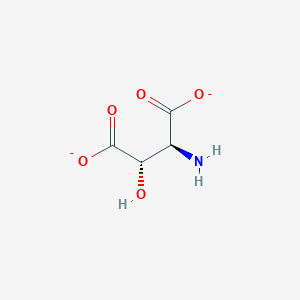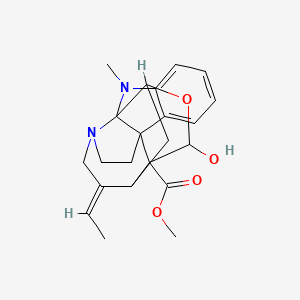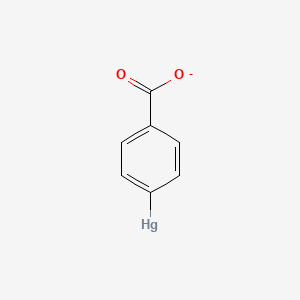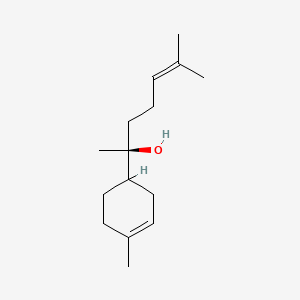
(3S)-3-hydroxy-L-aspartate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-hydroxy-L-aspartate(2-) is a C4-dicarboxylate. It derives from a L-aspartate(2-). It is a conjugate base of a (3S)-3-hydroxy-L-aspartic acid.
Aplicaciones Científicas De Investigación
Aspartate Transcarbamylase Binding
Erythro-β-hydroxy-l-aspartate, a compound related to (3S)-3-hydroxy-L-aspartate(2-), has been identified as a substrate for aspartate transcarbamylase from Escherichia coli, demonstrating its potential use in enzyme studies (Davies, Vanaman, & Stark, 1970).
Inhibition of Aminopeptidases
Amastatin, structurally similar to (3S)-3-hydroxy-L-aspartate(2-), has been shown to be a slow-binding, competitive inhibitor of aminopeptidase M, indicating its significance in enzymology and potentially therapeutic applications (Rich, Moon, & Harbeson, 1984).
Synthesis of Amino-butyrolactones
The derivative of L-aspartic acid, which is structurally related to (3S)-3-hydroxy-L-aspartate(2-), has been used for synthesizing γ,γ-disubstituted α- and β-amino-butyrolactones, indicating its role in synthetic organic chemistry (Brinkmann et al., 2000).
Diastereospecific Synthesis of Amino Acids
Research shows the application of L-Aspartic acid, closely related to (3S)-3-hydroxy-L-aspartate(2-), in the diastereospecific synthesis of 3-amino-2-hydroxy acids, showcasing its utility in the field of stereochemistry and drug synthesis (Jefford, Jian, & Zhi-Hui, 1993).
Enzymatic Studies
(3S)-3-hydroxy-L-aspartate(2-) or its derivatives have been used in various enzymatic studies, demonstrating their usefulness in understanding enzyme mechanisms and kinetics (Botting et al., 1988).
Neurotransmitter Uptake Inhibition
Compounds like L-threo-3-hydroxyaspartate, structurally similar to (3S)-3-hydroxy-L-aspartate(2-), have been studied for their inhibition of high-affinity uptake of neurotransmitters such as L-glutamate and L-aspartate in rat brain slices, indicating potential applications in neuroscience (Balcar, Johnston, & Twitchin, 1977).
Interaction with Transaminase
The interaction of 2-(hydroxymethyl) aspartic acid, related to (3S)-3-hydroxy-L-aspartate(2-), with aspartate aminotransferase was studied, indicating potential applications in enzymology and structural biology (Walsh et al., 1980).
Synthesis of Enantiopure Amino Acids
(3S)-3-hydroxy-L-aspartate(2-) or its related compounds have been used for the diastereoselective synthesis of enantiopure amino acids, showcasing its importance in the field of chiral synthesis (Andrés et al., 2003).
Post-translational Modification Studies
(3S)-3-hydroxy-L-aspartate(2-) and its derivatives have been involved in studying post-translational modifications like hydroxylation in proteins, relevant to biochemistry and molecular biology (Stenflo et al., 1989).
Propiedades
Fórmula molecular |
C4H5NO5-2 |
|---|---|
Peso molecular |
147.09 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2-/m0/s1 |
Clave InChI |
YYLQUHNPNCGKJQ-LWMBPPNESA-L |
SMILES isomérico |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])N |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-propyl-N-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]propan-1-amine](/img/structure/B1239766.png)

![1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1239768.png)
![4-[5-[(E)-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid](/img/structure/B1239773.png)



![2-[(Methylsulfanyl)sulfonyl]ethane-1-sulfonic acid--sodium (1/1)](/img/structure/B1239779.png)
